molecular formula C32H52O6 B3028073 Alisol E 23-acetate CAS No. 155301-58-9

Alisol E 23-acetate

Cat. No.: B3028073
CAS No.: 155301-58-9
M. Wt: 532.8 g/mol
InChI Key: KRZLECBBHPYBFK-GLHMJAHESA-N
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Description

Alisol E 23-acetate is a naturally occurring triterpenoid compound found in the rhizomes of Alisma orientale, a plant commonly used in traditional Chinese medicine. This compound belongs to the protostane-type triterpenoids, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alisol E 23-acetate can be isolated from the chloroform-soluble extract of Alisma orientale using centrifugal partition chromatography coupled with evaporative light scattering detection. The two-phase solvent system typically used is composed of n-hexane, ethyl acetate, methanol, and water in a ratio of 10:2:10:7 (v/v). This method yields high-purity this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of Alisma orientale rhizomes using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate and purify the compound. Optimization of extraction conditions, such as solvent concentration, extraction time, and sample weight, is crucial to maximize yield .

Chemical Reactions Analysis

Types of Reactions: Alisol E 23-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can exhibit different biological activities .

Scientific Research Applications

Alisol E 23-acetate has a wide range of scientific research applications:

Mechanism of Action

Alisol E 23-acetate exerts its effects through various molecular targets and pathways. It activates the farnesoid X receptor (FXR), which plays a crucial role in regulating bile acid metabolism and liver function. The compound also inhibits the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, leading to the induction of autophagy and apoptosis in cancer cells. Additionally, it modulates the expression of genes involved in inflammation and oxidative stress .

Comparison with Similar Compounds

  • Alisol A 24-acetate
  • Alisol B 23-acetate
  • Alisol C 23-acetate
  • Alisol Q 23-acetate

Comparison: Alisol E 23-acetate shares structural similarities with other alisol derivatives, such as alisol A 24-acetate and alisol B 23-acetate. it is unique in its specific biological activities and molecular targets. For instance, while alisol B 23-acetate is known for its anti-inflammatory and anti-tumor properties, this compound has shown distinct effects on bile acid metabolism and liver function .

Properties

IUPAC Name

[(3S,4S,6R)-2,3-dihydroxy-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptan-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O6/c1-18(16-23(38-19(2)33)27(36)29(5,6)37)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34,36-37H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27+,30+,31+,32+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZLECBBHPYBFK-GLHMJAHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(C)(C)O)O)OC(=O)C)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H]([C@@H](C(C)(C)O)O)OC(=O)C)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alisol E 23-acetate
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Alisol E 23-acetate
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Alisol E 23-acetate
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Alisol E 23-acetate
Reactant of Route 5
Alisol E 23-acetate
Reactant of Route 6
Alisol E 23-acetate

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